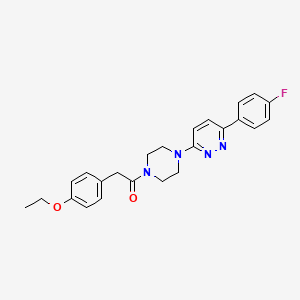

2-(4-Ethoxyphenyl)-1-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-2-31-21-9-3-18(4-10-21)17-24(30)29-15-13-28(14-16-29)23-12-11-22(26-27-23)19-5-7-20(25)8-6-19/h3-12H,2,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCORVHAPCXZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. The compound , through its structural modifications, may enhance the efficacy of existing chemotherapeutic agents. Research has demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Neuropharmacology : The piperazine moiety in this compound suggests potential applications in neuropharmacology. Compounds with piperazine structures are often investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary data indicates that such compounds could be beneficial in treating conditions like anxiety and depression .

Anti-inflammatory Properties

Research has shown that certain phenylpyridazine derivatives can inhibit the production of inflammatory cytokines, such as IL-β. The compound's design may allow it to function as a potent anti-inflammatory agent, making it a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The specific arrangement of ethoxy and fluorophenyl groups in this compound may influence its interaction with biological targets. SAR studies have been conducted to elucidate how variations in these substituents affect pharmacological activity, providing insights for future drug design .

Material Science Applications

Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical and thermal properties. Research into polymer composites that utilize functionalized compounds like this one has shown promising results in creating materials suitable for high-performance applications .

Data Table: Summary of Applications

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a related phenylpyridazine derivative exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, suggesting that further exploration of similar compounds could yield effective anticancer agents.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of piperazine derivatives revealed promising results in animal models for anxiety disorders. The study highlighted the compound's ability to modulate serotonin receptors, indicating its potential as a therapeutic agent for mood disorders.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs, highlighting differences in core heterocycles, substituents, and pharmacological implications:

| Compound Name | Core Structure | Piperazine Substituent | Key Substituents/Features | Reference |

|---|---|---|---|---|

| Target Compound: 2-(4-Ethoxyphenyl)-1-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)ethanone | Pyridazine | 6-(4-Fluorophenyl)pyridazin-3-yl | Ethoxyphenylacetyl group, fluorophenyl-pyridazine core | |

| 2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone | Triazolo-pyrimidine | 3-(4-Methoxyphenyl)triazolo-pyrimidin-7-yl | Methoxyphenyl group, triazole-pyrimidine core (enhanced planar structure for DNA intercalation) | |

| 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone | Pyridazinone | 2-Fluorophenyl | Hydroxyl group at pyridazinone position (improved solubility) | |

| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone | Pyrazole | Methylsulfonyl | Chlorophenyl-pyrazole core, sulfonyl group (increased metabolic resistance) | |

| 2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone | Triazole-thioether | Pyridin-3-yl | Ethoxyphenyl and fluorophenyl groups, thioether linkage (potential redox activity) | |

| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | Pyridine | 4-Fluorophenyl | Dual fluorinated groups (enhanced lipophilicity) |

Pharmacological Implications

- Electron-Withdrawing Groups : Fluorophenyl (target compound, ) and chlorophenyl () substituents improve receptor binding via hydrophobic interactions.

- Ethoxy groups (target compound, ) may prolong half-life by resisting oxidative metabolism.

- Core Heterocycles: Pyridazine/triazolo-pyrimidine cores (target, ) favor planar structures for intercalation or enzyme inhibition. Pyridazinone () introduces a hydrogen-bond donor, enhancing solubility.

Research Findings and Trends

Bioactivity Trends: Fluorinated analogs (e.g., ) show higher affinity for serotonin/dopamine receptors compared to non-fluorinated derivatives. Ethoxyphenyl-containing compounds () exhibit slower hepatic clearance in vitro due to reduced cytochrome P450 interactions.

Synthetic Efficiency :

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Ethoxyphenyl)-1-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)ethanone, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including coupling of the pyridazin-3-ylpiperazine moiety with the ethoxyphenyl ethanone core. Key steps include:

- Nucleophilic substitution for piperazine functionalization under inert atmospheres (e.g., nitrogen) to minimize oxidation .

- Catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for fluorophenyl-pyridazine linkage) using palladium catalysts .

- Solvent optimization : Dichloromethane or THF with triethylamine as a base to enhance reaction efficiency .

- Yield improvement : Use of column chromatography and HPLC for purification, achieving >85% purity .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

Contradictions often arise from assay-specific conditions (e.g., pH, temperature) or off-target effects. Strategies include:

- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (e.g., MTT) to confirm target specificity .

- Binding affinity studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify direct interactions with purified targets .

- Dose-response curves : Replicate experiments across multiple concentrations to identify EC50/IC50 consistency .

Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the ethoxyphenyl (δ 1.3–1.5 ppm for CH3), fluorophenyl (δ 7.2–7.8 ppm for aromatic H), and piperazine (δ 2.5–3.5 ppm for N–CH2) groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C25H25FN4O2, exact mass 432.196 Da) with <2 ppm error .

- FT-IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches .

Advanced: What strategies are effective in studying the structure-activity relationships (SAR) of this compound's pyridazin-3-yl and 4-fluorophenyl moieties?

Methodological Answer:

- Analog synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects on binding .

- Molecular docking : Use crystal structures of related compounds (e.g., PDB entries for piperazine-containing ligands) to model interactions with targets like serotonin receptors .

- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Basic: How should researchers design in vitro assays to assess the compound's interaction with potential biological targets?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based substrates (e.g., ATPase activity for kinase targets) with controls for non-specific binding .

- Cell permeability : Assess via Caco-2 monolayer assays, noting the impact of the ethoxy group on logP (~3.2 predicted) .

- Cytotoxicity screening : Employ primary cell lines (e.g., HEK293) and cancer cell lines (e.g., MCF-7) to identify selective toxicity .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?

Methodological Answer:

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., dopamine D2 receptor) over 100 ns to assess stability of the piperazine-fluorophenyl interaction .

- QM/MM hybrid models : Calculate binding energies for the pyridazin-3-yl moiety with active-site residues (e.g., Asp110 in 5-HT2A) .

- Pharmacophore mapping : Align with known active ligands using software like Schrödinger’s Phase .

Basic: What are the best practices for ensuring purity and stability during the synthesis and storage of this compound?

Methodological Answer:

- Purity control : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .

- Stability testing : Store at –20°C in amber vials under argon to prevent degradation of the ethoxyphenyl group .

- Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced: How can X-ray crystallography be utilized to determine the three-dimensional conformation of this compound, and what challenges might arise?

Methodological Answer:

- Crystal growth : Use slow evaporation from ethanol/dichloromethane (1:1) to obtain single crystals suitable for diffraction .

- Data collection : Monochromatic X-rays (λ = 1.5418 Å) with a STOE IPDS2 diffractometer; resolve torsional angles for the piperazine-pyridazine linkage .

- Challenges : Flexible piperazine ring may lead to disorder; refine using SHELXL with restraints on bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.